Cas no 2137493-20-8 (4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine structure
2137493-20-8 structure
Product name:4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
CAS No:2137493-20-8
MF:C12H21N3O
Molecular Weight:223.31464266777
CID:5786093
PubChem ID:165717253

4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 化学的及び物理的性質

名前と識別子

    • EN300-1077047
    • 4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
    • 2137493-20-8
    • 4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
    • インチ: 1S/C12H21N3O/c1-4-5-10(16-3)11-12-9(6-7-13-11)14-8-15(12)2/h8,10-11,13H,4-7H2,1-3H3
    • InChIKey: LTVZNSQCAFWOLN-UHFFFAOYSA-N
    • SMILES: O(C)C(CCC)C1C2=C(CCN1)N=CN2C

計算された属性

  • 精确分子量: 223.168462302g/mol
  • 同位素质量: 223.168462302g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 224
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.1Ų
  • XLogP3: 0.7

4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1077047-2.5g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8 95%
2.5g
$2631.0 2023-10-28
Enamine
EN300-1077047-5g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8 95%
5g
$3894.0 2023-10-28
Enamine
EN300-1077047-10g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8 95%
10g
$5774.0 2023-10-28
Enamine
EN300-1077047-0.05g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8 95%
0.05g
$1129.0 2023-10-28
Enamine
EN300-1077047-0.1g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8 95%
0.1g
$1183.0 2023-10-28
Enamine
EN300-1077047-0.5g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8 95%
0.5g
$1289.0 2023-10-28
Enamine
EN300-1077047-5.0g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8
5g
$4764.0 2023-06-10
Enamine
EN300-1077047-0.25g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8 95%
0.25g
$1235.0 2023-10-28
Enamine
EN300-1077047-10.0g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8
10g
$7065.0 2023-06-10
Enamine
EN300-1077047-1.0g
4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
2137493-20-8
1g
$1643.0 2023-06-10

4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 関連文献

4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridineに関する追加情報

Professional Introduction to Compound with CAS No. 2137493-20-8 and Product Name: 4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine]

4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine], identified by the CAS number 2137493-20-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The unique combination of an imidazole ring fused with a pyridine ring, along with the presence of substituents such as 1-methoxybutyl and methyl, endows this molecule with distinct pharmacophoric features that make it a promising candidate for further exploration in drug discovery.

The chemical structure of 4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine] is characterized by a nitrogen-rich core, which is typical for imidazopyridines. This core structure not only contributes to the compound's stability but also facilitates interactions with biological targets such as enzymes and receptors. The 1-methoxybutyl side chain introduces a hydrophobic region that can enhance membrane permeability, while the methyl group at the 3-position adds another layer of conformational flexibility. These features collectively contribute to the compound's potential as a scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in imidazopyridines due to their demonstrated efficacy in various biological assays. For instance, studies have shown that certain imidazopyridine derivatives exhibit inhibitory activity against kinases and other enzymes involved in cancer pathways. The compound 4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine] has been investigated for its potential role in modulating these pathways. Preliminary in vitro studies suggest that it may interfere with the activity of specific kinases by binding to their active sites or by altering their conformational states.

Moreover, the 1-methoxybutyl substituent in the molecule may play a crucial role in enhancing pharmacokinetic properties such as solubility and bioavailability. This is particularly important for drug candidates that are intended for oral administration or other routes where efficient absorption and distribution are critical. The presence of this group can also influence metabolic stability by affecting the rate at which the compound is metabolized in vivo. These factors make 4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine an attractive candidate for further optimization.

Recent advances in computational chemistry have enabled researchers to predict the binding affinity and selectivity of small molecules like 4-(1-methoxybutyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine] towards biological targets. Molecular docking simulations have been used to model its interaction with various enzymes and receptors of interest. These simulations have provided valuable insights into how different parts of the molecule interact with the target proteins and how modifications can be made to improve binding affinity and reduce off-target effects.

In addition to its potential as an enzyme inhibitor, 4-(1-methoxybutyl)-3-methyl-3H,, 4,, 5,, H,, 6,, H,, 7,H-imidazo[<0xE2><0x82><0x9C>,<0xE2><0x82><0x9D>-cpyridine] has also been explored for its possible roles in other therapeutic areas such as inflammation and neurodegenerative diseases. The nitrogen-rich heterocyclic core is known to be involved in various biological processes due to its ability to form hydrogen bonds and coordinate with metal ions. This property makes it a versatile scaffold for designing molecules that can interact with multiple targets simultaneously.

The synthesis of 4-(1-methoxybutyl)-3-methyl-3,<0xE2><0x82><0x9B>,<0xE2><0x82><0x9D>-imidazo[,<0xE2><0x82><0x9C>,<0xE2><0x82><0x9D>-cpyridine] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriate precursors followed by functional group transformations such as alkylation and methylation. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one more efficiently than ever before.

Once synthesized, 4-(1,,-<0xE2><0x82>,,-<0xE2>,,-<0x81>,,-<0xBF>)-,,-1,,-methoxy,,-butyl)-,,-3,,-methyl-,,-33,,-H,,-44,,-H,,-55,,-H,,-66,,-H,,-77H-imidazo[,<0xE2><0x82><0x9C>,<0xE2><0x82><0x9D>-cpyridine] undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide detailed information about the molecular structure which is essential for understanding its biological activity and potential therapeutic applications.

The pharmacological evaluation of CAS No. 2137493-20-8 involves both in vitro assays using cell-based models and ex vivo studies using tissue samples from animal models or human tissues when ethically permissible. In vitro assays typically measure parameters such as enzyme inhibition constants (Ki), IC50 values, and binding affinities (Kd) against target proteins or receptors relevant to specific diseases or conditions being treated.

In vivo studies provide complementary data by assessing how well compounds distribute within an organism after administration through different routes (e.g., oral*, intravenous*, intraperitoneal*). They also evaluate pharmacodynamic effects* such as changes in biomarker levels* or behavioral responses* that indicate efficacy against disease symptoms.* Additionally,* these studies help determine appropriate dosing regimens* based on bioavailability*, clearance rates*, half-lives*, etc.* By integrating data from both preclinical* (in vitro* + *in vivo*) *and clinical* (human trials) *studies,* researchers can gain comprehensive insights into a compound's potential as a therapeutic agent.*

The development pipeline for new drugs often involves multiple stages*, including preclinical testing*, Phase I clinical trials* (safety assessment), Phase II clinical trials* (efficacy evaluation), Phase III clinical trials* (large-scale efficacy/safety testing), regulatory submission*, approval*, post-marketing surveillance,* etc.* Given its promising preclinical profile,* CAS No.* *213749320-8* may be considered for advancement through these stages if further studies demonstrate sufficient efficacy* safety profile,* *and manufacturability.* Regulatory agencies such as the U.S.* Food & Drug Administration (FDA)* or European Medicines Agency (EMA)* will review submitted data before approving any new drug products.*

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司